2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide
Description
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide features an indole core substituted at the 4-position with an acetylamino group. The acetamide moiety is linked to a 2-methoxyphenyl group via the nitrogen atom.
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)20-15-7-5-8-17-14(15)10-11-22(17)12-19(24)21-16-6-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
NWGJBTKCIYLMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to introduce the acetylamino group.
Amidation: The final step involves the reaction of the acetylated indole with 2-methoxyphenylacetic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetylamino group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-[4-(amino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for the development of new compounds with potential biological activities.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may serve as a probe to investigate the role of indole-containing compounds in signal transduction pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide is likely related to its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The acetylamino group may enhance binding affinity to certain targets, while the methoxyphenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Biological Activity
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 1630831-42-3) is an indole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol . The structure includes an indole ring, an acetylamino group, and a methoxyphenyl moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 1630831-42-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole nucleus is known for binding to multiple receptors, influencing signaling pathways associated with inflammation, cancer progression, and microbial resistance. The acetylamino and methoxy groups may enhance binding affinity and specificity, potentially leading to improved therapeutic effects.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives similar to this compound have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that modifications in the indole structure can lead to significant cytotoxic effects against human cancer cells, suggesting that this compound may possess similar properties.
Antimicrobial Effects
Indole derivatives are also recognized for their antimicrobial activities. Compounds within this class have been reported to exhibit antibacterial and antifungal effects against a range of pathogens. The specific compound under discussion has not been extensively studied for antimicrobial properties; however, its structural characteristics suggest potential efficacy against bacterial strains commonly associated with infections .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives has been documented in various studies. The presence of acetylamino groups can enhance the anti-inflammatory response by modulating cytokine production and inhibiting inflammatory pathways. Preliminary findings suggest that this compound may reduce inflammation markers in vitro, although further research is required to confirm these effects in vivo .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Studies : A derivative similar to the compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability with an IC50 value indicating significant cytotoxicity.
- Antimicrobial Testing : In vitro assays revealed that certain indole derivatives displayed effective inhibition against Gram-positive bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial activity .
- Anti-inflammatory Trials : In a model of acute inflammation, compounds with similar structures were shown to significantly decrease edema formation and inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
